1-Hydroxy Fingolimod Hydrochloride is a derivative of Fingolimod, an immunomodulatory drug primarily used in the treatment of multiple sclerosis. Fingolimod acts as a sphingosine 1-phosphate receptor modulator, influencing lymphocyte circulation and reducing inflammation. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Fingolimod was first synthesized in 1992 and has since been developed for clinical use. It was approved by the U.S. Food and Drug Administration in 2010 under the trade name Gilenya. The compound is derived from natural sphingolipids and has undergone various synthetic modifications to enhance its pharmacological properties.
1-Hydroxy Fingolimod Hydrochloride falls under the category of sphingosine 1-phosphate receptor modulators. It is classified as a small molecule drug with immunomodulatory effects, specifically targeting multiple sclerosis.
The synthesis of 1-Hydroxy Fingolimod Hydrochloride typically involves several key steps:
The molecular formula for 1-Hydroxy Fingolimod Hydrochloride is . Its structure features a long hydrocarbon chain attached to a phenolic ring, which contributes to its lipophilicity.
The primary reactions involved in the synthesis of 1-Hydroxy Fingolimod Hydrochloride include:
The mechanism of action for 1-Hydroxy Fingolimod Hydrochloride involves modulation of sphingosine 1-phosphate receptors, particularly S1P1, S1P3, S1P4, and S1P5:
1-Hydroxy Fingolimod Hydrochloride is primarily used in scientific research related to immunology and pharmacology. Its applications include:
1-Hydroxy Fingolimod (C₁₉H₃₃NO₃; MW 323.47 g/mol) is a monohydroxylated metabolite of fingolimod hydrochloride, where an additional hydroxyl group replaces a hydrogen atom at the terminal position of the alkyl chain attached to the phenyl ring. The core structure retains the 2-amino-1,3-propanediol backbone of the parent compound, featuring a protonatable primary amine (pKa ~9.38) and three hydroxyl groups. The IUPAC name is 3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol, with the SMILES notation CCCCCCCCc1ccc(cc1)C(O)CC(N)(CO)CO
[7]. Unlike fingolimod, which has a linear octyl chain (C8H₁₇), 1-Hydroxy Fingolimod incorporates a hydroxy-substituted heptyl chain (C7H₁₄OH), enhancing its polarity. The compound lacks chiral centers but exhibits conformational flexibility due to rotation around the phenyl-alkyl bond and the ethylene linker [7] [9].
Table 1: Atomic Composition and Key Structural Features
Component | Description |
---|---|
Molecular Formula | C₁₉H₃₃NO₃ |
Molecular Weight | 323.47 g/mol |
Backbone | 2-Amino-1,3-propanediol |
Functional Modifications | Hydroxyl group at ω-position of alkyl chain |
Ionizable Groups | Primary amine (pKa ~9.38), hydroxyl groups (pKa >14) |
Stereochemistry | Achiral due to absence of asymmetric centers |
The addition of a polar hydroxyl group reduces the lipophilicity of 1-Hydroxy Fingolimod compared to fingolimod. Experimental logP values range from 1.8–2.2, contrasting with the parent compound’s logP of ~4.0 [7]. This increased hydrophilicity enhances aqueous solubility (>10 mg/mL in water), though the compound remains soluble in organic solvents like methanol and ethanol. Solubility is pH-dependent due to protonation of the amine group:
Table 2: Solubility and Partitioning Properties
Parameter | 1-Hydroxy Fingolimod | Fingolimod (Parent) |
---|---|---|
Calculated logP | 1.8–2.2 | 4.0–4.5 |
Water Solubility | >10 mg/mL | <1 mg/mL |
Methanol Solubility | Freely soluble | Freely soluble |
pH-Dependent Solubility | Pronounced | Moderate |
While direct studies on 1-Hydroxy Fingolimod polymorphs are limited, fingolimod hydrochloride exhibits three crystalline forms (I, II, III) characterized by distinct PXRD patterns and thermal behaviors [2] [4]:
1-Hydroxy Fingolimod likely displays similar polymorphism due to shared structural motifs. Solid-state stability is influenced by humidity and temperature:
Forced degradation studies reveal significant sensitivity to hydrolytic and oxidative conditions:
Table 3: Major Degradation Products and Conditions
Stress Condition | Degradation (%) | Primary Products | Formation Mechanism |
---|---|---|---|
Acidic (1M HCl, 80°C) | 37% | Deaminated analog | Ether cleavage |
Basic (1M NaOH, 80°C) | 42% | Acetylated derivatives (with ACN cosolvent) | Nucleophilic addition to acetonitrile |
Oxidative (3% H₂O₂) | 38% | Ketone analog | Hydroxyl oxidation |
Photolytic (UV, 5d) | 50% | Unidentified fragments | Radical-mediated bond scission |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8